molecular formula C19H17N5O2 B11124326 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide

Cat. No.: B11124326
M. Wt: 347.4 g/mol
InChI Key: BKZDUHWDGUISSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole core linked via an ethyl group to an acetamide moiety, which is further substituted with a 1-oxophthalazine ring. The benzimidazole scaffold is known for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The ethyl spacer between benzimidazole and acetamide may influence conformational flexibility and solubility .

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C19H17N5O2/c25-18(12-24-19(26)14-6-2-1-5-13(14)11-21-24)20-10-9-17-22-15-7-3-4-8-16(15)23-17/h1-8,11H,9-10,12H2,(H,20,25)(H,22,23)

InChI Key

BKZDUHWDGUISSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Benzimidazole Moiety Synthesis

The 1H-1,3-benzimidazol-2-yl group is typically prepared through cyclocondensation reactions. A representative method involves:

  • Condensation of 1,2-phenylenediamine derivatives with aldehydes or carboxylic acids under acidic conditions. For example, 4-chloro-1,2-phenylenediamine reacts with 2-chloro-6-fluorobenzaldehyde in acetic acid to form 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole.

  • Functionalization of the benzimidazole core via nucleophilic substitution or cross-coupling reactions. Bromination at the 5-position using N-bromosuccinimide (NBS) enables subsequent Suzuki-Miyaura couplings.

Key reaction parameters include:

  • Temperature : Reflux conditions (80–100°C) for 6–12 hours.

  • Catalysts : Lewis acids such as ZnCl₂ or HCl for cyclization.

  • Yields : 70–85% for halogenated benzimidazoles.

Phthalazine Moiety Synthesis

The 1-oxo-2(1H)-phthalazinyl group is synthesized via:

  • Cyclization of phthalic anhydride derivatives with hydrazine hydrate, yielding 1,4-dihydroxyphthalazine.

  • Oxidation using potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to introduce the ketone group.

Coupling Reactions and Acetamide Linker Formation

The final step involves coupling the benzimidazole and phthalazine subunits through an acetamide bridge.

Carbodiimide-Mediated Amide Bond Formation

The most widely adopted method employs carbodiimide coupling agents:

  • Activation of the carboxylic acid : 2-[1-oxo-2(1H)-phthalazinyl]acetic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF).

  • Nucleophilic attack : The activated intermediate reacts with N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]amine at 50°C for 24 hours.

Optimization Data :

ParameterOptimal ValueYield Improvement
Coupling AgentEDC/HOBt83%
SolventDMF>90% efficiency
Temperature50°CReduced side products

Alternative Coupling Strategies

  • HBTU/Triethylamine System : Yields 43–49% for analogous benzimidazole-phthalazine conjugates.

  • In Situ Activation : Using phenyl isothiocyanate with diisopropylcarbodiimide (DIC) in tetrahydrofuran (THF), though yields are lower (≤50%).

Purification and Characterization

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluents : Ethyl acetate/hexane (2:1) for intermediate purification; dichloromethane/methanol (10:1) for final product isolation.

Crystallization Techniques

  • Acid Addition Salts : The free base is dissolved in acetone/methanol and treated with HCl gas, yielding crystalline hydrochloride salts.

  • Solvent-Antisolvent Pairs : Ethanol/water mixtures precipitate high-purity acetamide derivatives.

Purity Data :

MethodPurity (%)Source
HPLC (C18 column)98.5
¹H NMR>95

Challenges and Mitigation Strategies

  • Low Coupling Efficiency :

    • Cause : Steric hindrance from the benzimidazole nitrogen.

    • Solution : Use of HOBt as an additive to accelerate acyl transfer.

  • Byproduct Formation :

    • Cause : Over-activation of carboxylic acid leading to N-acylurea species.

    • Solution : Strict stoichiometric control of EDC (1.2 equiv relative to acid).

Scalability and Industrial Feasibility

MetricLaboratory ScalePilot Scale
Batch Size5 g500 g
Cycle Time48 hours72 hours
Overall Yield65%58%

Key scalability limitations arise from:

  • Solvent Volume : DMF usage necessitates costly recycling.

  • Exothermic Reactions : Large-scale carbodiimide couplings require precise temperature control .

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Heterocyclic Moieties

a. N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide ()

  • Structure : Replaces the phthalazine ring with a coumarin (chromen-2-one) group.
  • Key Differences :
    • The coumarin system introduces a fused benzopyrone ring, which is associated with fluorescence properties and enhanced π-π stacking interactions.
    • The oxyacetamide linker may alter electronic distribution compared to the phthalazinylacetamide in the target compound.

b. 2-(7,8-Dimethoxy-1-oxo-2(1H)-phthalazinyl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]acetamide ()

  • Structure : Retains the phthalazine core but substitutes the benzimidazole-ethyl group with a thiazole-pyridine system.
  • Dimethoxy substituents on phthalazine may modulate steric and electronic effects.
  • Implications : Thiazole derivatives are frequently associated with kinase inhibition, hinting at possible applications in cancer therapy distinct from benzimidazole-based compounds .

c. N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide ()

  • Structure: Substitutes phthalazine with a triazole-phenoxy group.
  • Key Differences: The triazole ring enhances hydrogen-bonding capacity and metabolic stability. Phenoxy spacers may increase lipophilicity, affecting membrane permeability.
  • Implications : Triazole-containing compounds are prominent in antifungal and antiviral research, suggesting divergent therapeutic applications .
Analogues with Modified Linkers or Substituents

a. N-(1H-Benzimidazol-2-yl)-2-phenyl-N'-tosylacetamidine ()

  • Structure : Replaces the ethyl-acetamide-phthalazine chain with a tosylacetamidine group.
  • The acetamidine moiety may engage in different binding modes compared to acetamide.
  • Implications : Sulfonamide derivatives are common in enzyme inhibition (e.g., carbonic anhydrase), suggesting distinct mechanistic pathways .

b. N-(1,3-Benzothiazol-2-yl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide ()

  • Structure : Substitutes benzimidazole with benzothiazole and introduces a sulfonylhydrazine group.
  • Key Differences :
    • Benzothiazole’s sulfur atom may enhance metal-chelating properties.
    • The sulfonylhydrazine linker could confer antioxidant or radical-scavenging activity.
  • Implications : Benzothiazoles are studied for neurodegenerative disease applications, diverging from benzimidazole’s typical targets .

Biological Activity

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a benzimidazole moiety, which is known for its biological properties, and a phthalazinone structure that contributes to its pharmacological profile. The molecular formula is C16_{16}H16_{16}N4_{4}O, with a molecular weight of 284.32 g/mol.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including the target compound, exhibit significant antimicrobial properties. A study screening various benzimidazole derivatives against several bacterial strains revealed that compounds similar to this compound showed promising results:

Bacterial Strain MIC (μg/mL) Standard Drug Standard Drug MIC (μg/mL)
Streptococcus pneumoniae62.5Ampicillin250
Bacillus subtilis62.5Norfloxacin100
Clostridium tetani125Ciprofloxacin64

These findings indicate that the compound exhibits higher potency against Gram-positive bacteria compared to standard antibiotics .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. In particular, compounds similar to this compound have shown effectiveness against various cancer cell lines. For instance, a study reported that certain benzimidazole derivatives inhibited the growth of breast cancer cells with IC50_{50} values in the low micromolar range.

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial and cancer cells.
  • Disruption of Cellular Metabolism : It may alter metabolic pathways critical for cell survival and proliferation.

Case Studies

Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with a benzimidazole derivative resulted in a significant reduction in infection rates compared to standard treatments.
  • Case Study on Cancer Treatment : In a preclinical model of breast cancer, administration of a benzimidazole-based compound led to tumor regression and improved survival rates in treated animals compared to controls.

Q & A

Basic: What are the standard synthetic protocols for N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions under controlled conditions. For example:

  • Step 1: React 1H-benzimidazole derivatives with ethylenediamine analogs in refluxing ethanol or methanol (80–100°C) to form the benzimidazole-ethylamine intermediate .
  • Step 2: Couple the intermediate with phthalazinone-acetic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF at 0–25°C .
  • Purification: Recrystallize the crude product using methanol or ethanol, and monitor purity via TLC (silica gel, ethyl acetate/hexane 3:7) .

Basic: How is the purity and structural integrity of the compound confirmed?

Methodological Answer:

  • Purity: Assessed via TLC (Rf value comparison) and melting point analysis (deviations >2°C indicate impurities) .
  • Structural Confirmation:
    • 1H/13C NMR: Identify key protons (e.g., benzimidazole NH at δ 12.5–13.5 ppm, phthalazinyl carbonyl at δ 170–175 ppm) .
    • FTIR: Confirm amide C=O stretching (~1650–1680 cm⁻¹) and benzimidazole C=N (~1600 cm⁻¹) .
    • Mass Spectrometry (MS): Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Advanced: How can reaction conditions be optimized to enhance yield and selectivity?

Methodological Answer:

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
  • Catalyst Screening: Test Pd/C or CuI for coupling steps, which may improve efficiency by 15–20% .
  • Temperature Gradients: Perform reactions under microwave irradiation (50–120°C) to reduce time and byproducts .
  • Yield Tracking: Use HPLC (C18 column, acetonitrile/water gradient) to quantify unreacted starting materials .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:

  • X-ray Crystallography: Resolve ambiguous NMR signals (e.g., overlapping benzimidazole protons) by determining the crystal structure .
  • 2D NMR (COSY, HSQC): Assign proton-carbon correlations to distinguish between regioisomers or conformational isomers .
  • DFT Calculations: Compare experimental IR/NMR data with computed spectra (B3LYP/6-311+G(d,p)) to validate assignments .

Basic: What in vitro biological assays are used to evaluate activity?

Methodological Answer:

  • Anti-inflammatory Testing: Measure COX-1/COX-2 inhibition via ELISA (IC50 values) using murine macrophage RAW 264.7 cells .
  • Antimicrobial Screening: Use microdilution assays against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria (MIC reported in µg/mL) .
  • Cytotoxicity: Evaluate via MTT assay on human cell lines (e.g., HEK-293) to determine selectivity indices .

Advanced: What computational methods predict biological interactions?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding to target proteins (e.g., TNF-α, EGFR) using PDB structures. Validate with RMSD <2 Å .
  • QSAR Modeling: Develop models (e.g., CoMFA, Random Forest) using descriptors like logP, polar surface area, and H-bond donors to predict activity .
  • MD Simulations (GROMACS): Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSF <1.5 Å indicates strong binding) .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups on the benzimidazole or phthalazine rings .
  • Pharmacophore Mapping: Identify critical moieties (e.g., amide linker, aromatic rings) using Discovery Studio .
  • Activity Cliffs: Compare IC50 values of derivatives to pinpoint structural changes causing >10-fold potency shifts .

Basic: What are the key steps in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Process Optimization: Replace batch reactors with continuous flow systems to improve reproducibility .
  • Purification at Scale: Use flash chromatography (Biotage® systems) or preparative HPLC for >95% purity .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.